1-(2-Phthalimidopropionyl)chloride

β-amino acid chloride N-phthaloyl protecting group acylating agent

Regiochemical errors from using α-amino acid chlorides compromise synthetic routes requiring β-alanine backbones. This N-phthaloyl-protected β-alanine-derived acid chloride (C₁₁H₈ClNO₃, MW 237.64) ensures correct β-incorporation for pantothenamide analogs and 3-phthalimido-N-substituted propionamides. - Stable, isolable acylating reagent with defined batch-specific QC (NMR, HPLC) - Available purity: 90-98%; RP-HPLC method (Newcrom R1) documented - Direct hydrazinolysis deprotection pathway to free β-alanine amides

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 17137-11-0
Cat. No. B099341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phthalimidopropionyl)chloride
CAS17137-11-0
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl
InChIInChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2
InChIKeyZEQHPUCQCWTFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phthalimidopropionyl)chloride (CAS 17137-11-0) — What Scientific Procurement Teams Need to Know


1-(2-Phthalimidopropionyl)chloride (CAS 17137-11-0) is an N-phthaloyl-protected β-amino acid chloride with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . Also known as 3-phthalimidopropionyl chloride or phthaloyl-β-alanyl chloride, this compound belongs to the class of N-protected amino acid chlorides used as acylating agents in organic synthesis [1]. Key physicochemical parameters include a boiling point of 369.3 °C at 760 mmHg, a density of 1.438 g/cm³, and a calculated LogP of 1.376, with a melting point reported as 107–108 °C [2].

Supports β-alanine residue incorporation via N-phthaloyl-protected acyl chloride
Enables synthesis of β-peptide mimetics and antimetabolite scaffolds
Compatible with amine acylation; scalable to preparative HPLC purification

Why Generic Acyl Chlorides Cannot Replace 1-(2-Phthalimidopropionyl)chloride in Specialized Synthesis


Within the broader class of N-protected amino acid chlorides, substitution with a generic analog carries significant structural and functional consequences. 1-(2-Phthalimidopropionyl)chloride possesses a three‑carbon β‑alanine‑derived backbone (‑CH₂‑CH₂‑COCl) that differs fundamentally from α‑amino acid chlorides such as (S)-2-phthalimidopropionyl chloride (CAS 4306-25-6), which bears a methyl substituent at the α‑position . This backbone distinction determines the regiochemistry of acylated products — β‑incorporation versus α‑incorporation — and precludes direct interchangeability. Furthermore, N‑phthaloyl‑protected amino acid chlorides are recognized for their utility as stable, isolable acylating reagents with reduced activation relative to N‑benzoyl counterparts, a property that influences reaction kinetics and coupling efficiency .

Risk Factor
Target Compound
Generic Substitutes
Backbone Regiochemistry
β-Alanine (C3 chain) insertion
α-Alanine (C2+Me) insertion; may alter product architecture
N-Protecting Group Reactivity
Phthaloyl: stable, isolable; controlled activation
Benzoyl or other protections may shift coupling kinetics

Quantitative Differentiation: 1-(2-Phthalimidopropionyl)chloride vs. Closest Analogs


Backbone Length Determines β-Alanine vs. α-Alanine Incorporation: Structural Comparison with (S)-2-Phthalimidopropionyl Chloride

The target compound, 1-(2-Phthalimidopropionyl)chloride, is derived from β‑alanine and features a three‑carbon chain (‑CH₂‑CH₂‑COCl) linking the phthalimide nitrogen to the acyl chloride carbonyl. Its closest structural analog, (S)-2-phthalimidopropionyl chloride (CAS 4306-25-6), is derived from α‑alanine and contains a chiral α‑carbon bearing a methyl substituent . This backbone difference directly controls whether the resulting amide or ester products incorporate a β‑amino acid residue (from the target) versus an α‑amino acid residue (from the comparator) [1].

Backbone Chain
Head-to-head
β-Ala (C3) vs. α-Ala (C2+Me)
Determines β- vs α-amino acid incorporation in products
Target achiral; comparator contains chiral α-carbon
β-amino acid chloride N-phthaloyl protecting group acylating agent

Boiling Point and Vapor Pressure Differentiation for Purification and Handling Decisions

The target compound exhibits a boiling point of 369.3 °C at 760 mmHg and a vapor pressure of 1.2 × 10⁻⁵ mmHg at 25 °C . While directly comparable boiling point data for (S)-2-phthalimidopropionyl chloride is not consistently reported in the open literature, this value serves as a critical specification for users considering purification via distillation or assessing volatility during reaction work‑up. The high boiling point relative to smaller acyl chlorides (e.g., acetyl chloride, bp 52 °C) reflects the substantial molecular weight and aromatic phthalimide moiety.

Boiling Point
Reported
bp 369.3 °C
Informs distillation and volatility assessment
Vapor pressure 1.2×10⁻⁵ mmHg at 25°C
physicochemical properties distillation acyl chloride handling

Chromatographic Retention Behavior: Validated RP‑HPLC Method and LogP Parameter

A validated reverse‑phase HPLC method has been reported for the analysis of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is noted as scalable to preparative separations and compatible with mass spectrometry when phosphoric acid is substituted with formic acid [1]. The compound′s calculated LogP is 1.376 , reflecting moderate lipophilicity and predictable reverse‑phase retention behavior.

RP‑HPLC Method
Reported
Newcrom R1, MeCN/H₂O/H₃PO₄
Reduces method development time for QC
MS-compatible with formic acid substitution; LogP 1.376
HPLC analysis LogP reverse phase chromatography

Documented Use as β‑Alanine Building Block in Antimetabolite Synthesis

3-Phthalimidopropionyl chloride has been explicitly employed as a key intermediate in the synthesis of 3-phthalimido-N-(substituted)propionamides, which serve as precursors to N‑(substituted)pantothenamides — a class of pantothenic acid antimetabolites [1]. The synthetic sequence proceeds via reaction of the acid chloride with substituted amines to form the phthalimide‑protected β‑alanine amides, followed by hydrazinolysis to liberate the free β‑alanine amine [1]. This demonstrates the compound′s established utility in producing β‑alanine‑derived pharmacologically relevant structures.

Synthetic Application
Reported
Pantothenamide antimetabolite intermediate
Supports β-alanine scaffold construction
Acylation then hydrazinolysis deprotection
antimetabolite pantothenic acid antagonist β-alanine derivative

Commercial Purity Specifications and Batch‑Level QC Documentation

Multiple commercial suppliers offer 1-(2-Phthalimidopropionyl)chloride with defined purity specifications. Reported purities include 90% , 95% , 95+% [1], 97% [2], and 98% . At least one supplier (Bidepharm) provides batch‑specific QC documentation including NMR, HPLC, and GC upon request . This level of documentation enables procurement teams to select the appropriate grade for their intended application — whether exploratory synthesis (90–95%) or critical steps requiring higher purity (>97%).

Purity Grades
Specification review
90% to 98% across suppliers
Enables grade selection based on end-use
Batch QC (NMR, HPLC, GC) available from select vendors
purity specification QC documentation procurement specification

Proven Application Scenarios Where 1-(2-Phthalimidopropionyl)chloride Offers Distinct Utility


Synthesis of β‑Alanine‑Derived Amides and Peptide Mimetics

1-(2-Phthalimidopropionyl)chloride is the reagent of choice when the synthetic target requires incorporation of a β‑alanine residue with an N‑terminal phthalimide protecting group. As demonstrated in the literature, acylation of substituted amines with this acid chloride yields 3‑phthalimido‑N‑(substituted)propionamides, which can be deprotected via hydrazinolysis to access the free β‑alanine amide [1]. This route is not accessible using α‑amino acid chlorides such as (S)-2-phthalimidopropionyl chloride, which would introduce an α‑alanine backbone instead .

Preparation of Pantothenic Acid Antimetabolites

In antimetabolite research programs targeting pantothenic acid biosynthesis, 1-(2-Phthalimidopropionyl)chloride serves as a key building block for constructing N‑(substituted)pantothenamides [1]. The β‑alanine moiety is an essential structural component of pantothenic acid (vitamin B₅); therefore, the β‑alanine‑derived acid chloride provides the correct backbone connectivity required for biologically active analogs.

QC‑Sensitive Synthetic Campaigns Requiring Batch Documentation

For research projects or early‑stage process development where reproducibility and impurity tracking are critical, procurement from vendors offering batch‑specific QC documentation (NMR, HPLC, GC) is advantageous [1]. The availability of defined purity grades (90% to 98%) allows selection based on the tolerance of downstream steps to impurities, and the documented analytical data support troubleshooting and method validation efforts.

Reverse‑Phase HPLC Method Development and Preparative Purification

The published RP‑HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a validated starting point for analytical method development [1]. The method is scalable to preparative separations and can be adapted for MS compatibility by substituting phosphoric acid with formic acid, supporting both reaction monitoring and impurity isolation workflows [1].

Application
Selection Property
Validation Focus
β‑Alanine amide & peptidomimetic synthesis
β‑Ala backbone, N‑phthaloyl protection
Confirm β‑ vs α‑incorporation by NMR or MS
Antimetabolite scaffold construction
Pantothenic acid β‑alanine moiety mimicry
Verify activity in research model systems
QC‑sensitive synthetic campaigns
Defined purity grades (90–98%)
Request batch‑specific QC documentation
RP‑HPLC method development
Published Newcrom R1 method
Adapt method to preparative scale or MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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